methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652960
InChI: InChI=1S/C18H15ClFN3O2/c1-9-13-14(18(24)25-2)15(19)16(10-3-4-10)21-17(13)23(22-9)12-7-5-11(20)6-8-12/h5-8,10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C18H15ClFN3O2
Molecular Weight: 359.8 g/mol

methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14652960

Molecular Formula: C18H15ClFN3O2

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C18H15ClFN3O2
Molecular Weight 359.8 g/mol
IUPAC Name methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C18H15ClFN3O2/c1-9-13-14(18(24)25-2)15(19)16(10-3-4-10)21-17(13)23(22-9)12-7-5-11(20)6-8-12/h5-8,10H,3-4H2,1-2H3
Standard InChI Key HJPXIWRVMPDVIL-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3)C4=CC=C(C=C4)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The compound’s pyrazolo[3,4-b]pyridine scaffold is a bicyclic system combining a pyrazole (five-membered ring with two adjacent nitrogen atoms) and a pyridine (six-membered aromatic ring with one nitrogen). Key substituents include:

  • 5-Chloro group: Enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding.

  • 6-Cyclopropyl moiety: Introduces steric bulk and modulates ring conformation, potentially improving metabolic stability.

  • 4-Fluorophenyl group: Contributes to lipophilicity and engages in π-π stacking with biological targets.

  • Methyl ester at position 4: Serves as a prodrug moiety, with hydrolysis yielding a carboxylic acid for enhanced target binding .

Table 1: Comparative Structural Features of Pyrazolopyridine Derivatives

CompoundSubstituents (Positions)Key Functional GroupsBiological Target
Target Compound5-Cl, 6-cyclopropyl, 4-COOCH₃Chlorine, cyclopropyl, esterPhosphodiesterase (hypoth.)
ID2 6-Cl, 4-COOCH₂CH₃Chlorine, ethyl esterOXA-48 β-lactamase
Etoricoxib Derivative 5-Cl, 3-(4-methylsulfonylphenyl)Chlorine, sulfonylCyclooxygenase-2 (COX-2)

Synthetic Pathways and Chemical Reactivity

Gould–Jacobs Reaction and Modifications

Pyrazolo[3,4-b]pyridines are typically synthesized via the Gould–Jacobs reaction, involving cyclocondensation of aminopyrazoles with β-ketoesters. For the target compound, modifications would include:

  • Introduction of cyclopropyl group: Achieved via Suzuki-Miyaura coupling or nucleophilic substitution at position 6.

  • Fluorophenyl incorporation: Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) at position 1.

  • Esterification: Treatment with methyl chloroformate to install the 4-carboxylate group .

Reactivity Profile

  • Electrophilic substitution: The pyridine ring’s electron-deficient nature directs electrophiles to the pyrazole moiety.

  • Nucleophilic attack: The ester group at position 4 is susceptible to hydrolysis, yielding a carboxylic acid derivative.

  • Halogen exchange: The 5-chloro substituent can be replaced via SNAr reactions under basic conditions .

Biological Activity and Mechanistic Insights

Table 2: Enzyme Inhibition Parameters of Related Compounds

CompoundEnzyme TargetInhibition TypeIC₅₀/AC₅₀ (μM)Mechanism
ID2 OXA-48 β-lactamaseCompetitive0.99Reversible binding
Hypothetical TargetPDE4Non-competitiveN/AAllosteric modulation

Antimicrobial and Anti-Inflammatory Applications

  • Synergy with β-lactams: Co-administration with imipenem restored antibiotic efficacy in Escherichia coli strains, reducing MIC values by 4–8 fold .

  • COX-2 inhibition: The fluorophenyl group may confer selectivity for cyclooxygenase isoforms, akin to etoricoxib derivatives .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • LogP estimate: ~3.2 (moderate lipophilicity due to fluorophenyl and cyclopropyl groups).

  • Aqueous solubility: Limited (<50 μg/mL) but improvable via prodrug strategies or salt formation.

Metabolic Stability

  • Ester hydrolysis: Rapid conversion to the carboxylic acid in plasma (t₁/₂ < 30 min).

  • CYP450 interactions: Fluorine substituents reduce oxidative metabolism, prolonging half-life .

Future Directions and Optimization Strategies

SAR Studies

  • Position 6 modifications: Replacing cyclopropyl with bulkier groups (e.g., adamantyl) may enhance target affinity.

  • Ester bioisosteres: Replacing the methyl ester with amides or heterocycles to improve oral bioavailability.

Preclinical Development

  • Toxicity profiling: Initial studies indicate low cytotoxicity (CC₅₀ > 100 μM in hepatocytes) .

  • Formulation strategies: Nanoemulsions or liposomal delivery to address solubility limitations.

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